molecular formula C21H17FN4O2 B2874474 N-(2-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 898457-94-8

N-(2-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2874474
CAS RN: 898457-94-8
M. Wt: 376.391
InChI Key: MGAXZDQDMCXYOH-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic compound. It is a derivative of pyrimidine, a class of compounds known for their antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of such compounds often involves metal-catalyzed reactions . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Antiviral Research

This compound, due to its structural similarity with indole derivatives, may exhibit antiviral properties. Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The fluorophenyl group could potentially enhance the molecule’s binding affinity to viral proteins, making it a candidate for antiviral drug development.

Anticancer Agent Synthesis

Compounds with a pyrazolopyridine structure have been explored for their anticancer properties. The specific configuration of this compound might interact with cancer cell lines, providing a pathway for the synthesis of new anticancer agents with possibly lower toxicity and higher specificity .

Enzyme Inhibition

Indole derivatives have shown potential as enzyme inhibitors, which are crucial in the treatment of various diseases. This compound could be studied for its ability to inhibit enzymes like cholinesterases, which are targets in Alzheimer’s disease therapy .

Material Science

The structural complexity and stability of this compound make it a candidate for material science applications, such as the development of organic frameworks. These frameworks can be used in catalysis, gas storage, or as sensors, expanding the utility of this compound beyond biomedical research .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic properties. Similar compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting potential for development as therapeutic agents.

properties

IUPAC Name

N-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-12-7-9-14(10-8-12)26-20-18(13(2)25-26)19(27)15(11-23-20)21(28)24-17-6-4-3-5-16(17)22/h3-11H,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAXZDQDMCXYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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